5-chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}thiophene-2-carboxamide
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Overview
Description
5-chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}thiophene-2-carboxamide is a chemical compound with a unique structure that enables its utilization in various fields such as medicinal chemistry, material science, and drug discovery
Mechanism of Action
Mode of Action
The presence of the isoxazole moiety suggests that it may bind to biological targets based on their chemical diversity .
Biochemical Pathways
The isoxazole moiety in the compound is known to be significant in drug discovery, suggesting that it may interact with multiple biochemical pathways .
Pharmacokinetics
One source suggests that the compound has good oral bioavailability .
Result of Action
Action Environment
The compound’s good oral bioavailability suggests that it may be stable under various physiological conditions .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-chloro-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)thiophene-2-carboxamide are not fully understood yet. It is known that the compound has a high affinity for certain enzymes, as evidenced by the X-ray crystal structure of the compound in complex with human FXa . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .
Molecular Mechanism
The molecular mechanism of action of 5-chloro-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)thiophene-2-carboxamide is not fully understood. It is known that the compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 5-chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}thiophene-2-carboxamide typically involves a series of organic reactions. The reaction conditions often involve the use of catalysts such as Cu(I) or Ru(II) for cycloaddition reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonamide groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}thiophene-2-carboxamide has diverse applications in scientific research:
Medicinal Chemistry: It is used in the development of novel antithrombotic agents due to its high potency and good oral bioavailability.
Material Science: The compound’s unique structure makes it suitable for creating advanced materials with specific properties.
Drug Discovery: It serves as a lead compound in the search for new therapeutic agents targeting various diseases.
Comparison with Similar Compounds
Similar compounds include:
N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide: This compound shares a similar sulfonamide and isoxazole structure but differs in the acetamide moiety.
5-chloro-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2-nitrobenzamide: This compound has a nitro group instead of the carboxamide group, leading to different chemical properties and applications.
The uniqueness of 5-chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}thiophene-2-carboxamide lies in its specific combination of functional groups, which confer distinct biological activities and research applications.
Properties
IUPAC Name |
5-chloro-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O4S2/c1-9-8-14(18-23-9)19-25(21,22)11-4-2-10(3-5-11)17-15(20)12-6-7-13(16)24-12/h2-8H,1H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLAFPPOVWZBCJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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